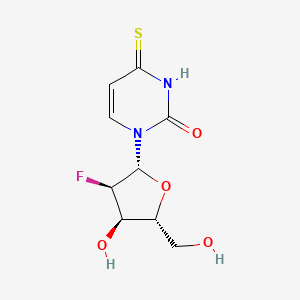

2'-Deoxy-2'-fluoro-4-thiouridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O4S/c10-6-7(14)4(3-13)16-8(6)12-2-1-5(17)11-9(12)15/h1-2,4,6-8,13-14H,3H2,(H,11,15,17)/t4-,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXPACVSMLWUMQ-XVFCMESISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis and Purification of 2'-Deoxy-2'-fluoro-4'-thiouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2'-Deoxy-2'-fluoro-4'-thiouridine is a synthetic nucleoside analogue that holds significant promise in the fields of virology and oncology. As a member of the 4'-thionucleoside class, it features a sulfur atom replacing the oxygen in the furanose ring, a modification known to enhance metabolic stability and confer unique biological activities.[1][2] The addition of a fluorine atom at the 2'-position further modulates its pharmacological properties. This technical guide provides an in-depth overview of the chemical synthesis and purification of 2'-Deoxy-2'-fluoro-4'-thiouridine, drawing from established methodologies for similar 4'-thionucleosides.

I. Chemical Synthesis

The synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine is a multi-step process that typically begins with a suitably protected sugar moiety, which is then coupled with the uracil (B121893) base. Several strategies have been developed for the synthesis of 4'-thionucleosides, with the Pummerer-type thioglycosylation reaction and de novo synthesis approaches being prominent.[3][4][5][6][7]

Key Synthetic Strategies:

-

Pummerer-type Thioglycosylation: This method involves the use of a sulfoxide (B87167) precursor that, upon activation, generates a thionium (B1214772) ion intermediate. This electrophilic species then reacts with a silylated nucleobase to form the desired N-glycosidic bond.[3]

-

De Novo Synthesis: This approach builds the 4'-thiosugar ring from acyclic precursors. An aldol (B89426) reaction followed by a series of transformations including reduction, mesylation, and a double displacement reaction with a sulfur source can be employed to construct the thiophene (B33073) ring.[5][6][7]

-

Enzymatic Synthesis: In some cases, enzymatic methods using trans-N-deoxyribosylase can be utilized to exchange the nucleobase of a pre-existing 2'-deoxy-4'-thionucleoside, offering a milder and more stereoselective route.[8][9]

A generalized synthetic workflow is depicted below:

II. Experimental Protocols

The following are generalized protocols for key steps in the synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine, adapted from literature procedures for analogous compounds.

Protocol 1: Synthesis of a 2-Deoxy-2-fluoro-4-thio Sugar Intermediate

This protocol is based on methodologies for preparing similar 2'-deoxy-2'-fluoro sugar moieties.[10]

-

Starting Material: A protected 4-thioribose derivative.

-

Fluorination: The protected thioribose is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon). The solution is cooled to -78 °C. A fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield the protected 2-deoxy-2-fluoro-4-thio sugar.

Protocol 2: Glycosylation (Vorbrüggen Conditions)

This protocol describes the coupling of the fluorinated sugar intermediate with the uracil base.[8]

-

Preparation: The protected 2-deoxy-2-fluoro-4-thio sugar and silylated uracil (prepared by treating uracil with a silylating agent like HMDS) are dissolved in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere.

-

Reaction: A Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added to the mixture at 0 °C. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated.

-

Purification: The resulting mixture of anomers is separated by flash column chromatography to isolate the desired β-anomer.

Protocol 3: Deprotection

This final step removes the protecting groups to yield the target compound.

-

Reaction: The protected nucleoside is dissolved in a solution of sodium methoxide (B1231860) in methanol (B129727) and stirred at room temperature. The reaction progress is monitored by TLC.

-

Neutralization: Once the reaction is complete, the solution is neutralized with an acidic resin or a weak acid.

-

Purification: The solvent is evaporated, and the residue is purified by reversed-phase high-performance liquid chromatography (HPLC) to give pure 2'-Deoxy-2'-fluoro-4'-thiouridine.

III. Purification

Purification of the final product and intermediates is crucial to obtain a compound of high purity suitable for biological assays. A combination of chromatographic techniques is typically employed.

Purification Workflow:

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the final purification of nucleoside analogues.[11][12][13][14][15]

-

Reversed-Phase (RP) HPLC: This is the most common method for purifying nucleosides. A C18 column is typically used with a mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak shape.

-

Ion-Exchange (IE) HPLC: This technique can be used to separate compounds based on their charge and is particularly useful for purifying phosphorylated nucleosides.[13]

IV. Data Presentation

The following table summarizes typical quantitative data for the synthesis of 4'-thionucleosides, which can be used as a benchmark for the synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine.

| Step | Product | Typical Yield (%) | Purity (%) (after purification) | Analytical Method | Reference |

| Synthesis | 2'-deoxy-2'-fluoro-2'-C-methyl-β-D-4'-thiouridine phosphoramidate | - | >95 | HPLC, NMR, MS | [16] |

| Synthesis | 4′-thio-5-methyluridine | - | >95 | HPLC, NMR, MS | [5][6][7] |

| Synthesis | 1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine (4'-thioFAC) | - | >98 | HPLC, NMR, MS | [3] |

| Purification | tRNA | >90 (step yield) | >95 | HPLC | [12] |

V. Mechanism of Action

While specific signaling pathways for 2'-Deoxy-2'-fluoro-4'-thiouridine are still under investigation, nucleoside analogues generally exert their biological effects through a common mechanism. After entering the cell, they are phosphorylated by cellular kinases to their triphosphate form. This active metabolite can then be incorporated into growing DNA or RNA chains by polymerases, leading to chain termination and inhibition of replication or transcription.

VI. Conclusion

The synthesis and purification of 2'-Deoxy-2'-fluoro-4'-thiouridine require a multi-step chemical process involving the preparation of a key fluorinated 4-thio sugar intermediate, followed by glycosylation and deprotection. Careful purification using chromatographic techniques, particularly HPLC, is essential to obtain a high-purity product. The promising biological activities of 4'-thionucleosides warrant further investigation into this class of compounds for the development of new therapeutic agents.[1][2][3][17]

References

- 1. snu.elsevierpure.com [snu.elsevierpure.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 4′-Thionucleoside Analogues Bearing a C2′ Stereogenic All-Carbon Quaternary Center | MDPI [mdpi.com]

- 5. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]

- 6. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. glenresearch.com [glenresearch.com]

- 12. HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. idtdna.com [idtdna.com]

- 14. HPLC purification of RNA for crystallography and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides [pubmed.ncbi.nlm.nih.gov]

- 17. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2'-Deoxy-2'-fluoro-4-thiouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoro-4-thiouridine is a synthetic nucleoside analog that holds significant interest in the fields of medicinal chemistry and drug development. Its structural modifications, featuring a fluorine atom at the 2'-position of the deoxyribose sugar and a sulfur atom replacing the oxygen at the 4-position of the uracil (B121893) base, confer unique chemical and biological properties. These alterations can influence the molecule's metabolic stability, conformational preferences, and interactions with biological targets, making it a candidate for antiviral and antineoplastic research. This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols for its synthesis, and insights into its potential mechanism of action.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not extensively available in the public domain. Therefore, the following table includes available data for the target compound, supplemented with computed values and experimental data for closely related analogs to provide a comparative reference.

| Property | This compound | 2'-Deoxy-2'-fluorouridine (Related Analog) | 4-Thiouridine (B1664626) (Related Analog) |

| Molecular Formula | C₉H₁₁FN₂O₄S | C₉H₁₁FN₂O₅ | C₉H₁₂N₂O₅S |

| Molecular Weight | 262.26 g/mol | 246.19 g/mol | 260.27 g/mol |

| Melting Point | Data not available | 151-152 °C | 158-160 °C |

| Solubility | Data not available | Soluble in water | Soluble in DMSO and DMF (~10 mg/mL), Ethanol (~2 mg/mL), and PBS (pH 7.2) (~5 mg/mL) |

| pKa | Data not available | Data not available | 8.2 (for the N3-H proton) |

| LogP (Computed) | Data not available | -1.1 | -1.3 |

Note: Computed values are derived from computational models and may differ from experimental values.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine nucleosides has been described in the literature. A general synthetic approach involves the coupling of a protected 2-deoxy-2-fluoro-4-thioarabinofuranosyl donor with a silylated pyrimidine (B1678525) base, followed by deprotection steps.

General Synthetic Protocol (adapted from Yoshimura et al.)

-

Glycosylation: A solution of a protected 1-O-acetyl-2-deoxy-2-fluoro-4-thio-D-arabinofuranose in a suitable solvent (e.g., anhydrous acetonitrile) is treated with a silylated pyrimidine base (e.g., persilylated 5-fluorouracil) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf). The reaction is typically stirred at room temperature until completion.

-

Deprotection: The resulting protected nucleoside is then subjected to deprotection conditions to remove the protecting groups from the sugar and base moieties. For example, treatment with a solution of ammonia (B1221849) in methanol (B129727) can be used to remove acyl protecting groups.

-

Purification: The final product is purified using standard chromatographic techniques, such as silica (B1680970) gel column chromatography, to yield the desired this compound analog.

For detailed experimental procedures, including specific reaction conditions, stoichiometry, and characterization data, it is recommended to consult the primary literature.

Antiviral Mechanism of Action

The precise signaling pathway and mechanism of action for this compound are not fully elucidated. However, based on studies of related 4-thiouridine and other nucleoside analogs, a likely mechanism involves its intracellular conversion to the active triphosphate form, which then interferes with viral replication. The antiviral activity of similar compounds has been shown to target the viral RNA-dependent RNA polymerase (RdRp).

Caption: Proposed antiviral mechanism of this compound.

The diagram above illustrates a plausible mechanism of action. The parent compound, this compound, is expected to be taken up by host cells and subsequently phosphorylated by host kinases to its active triphosphate form. This active metabolite can then inhibit the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. The inhibition can occur through competitive binding to the active site of the enzyme or by being incorporated into the growing viral RNA chain, leading to chain termination and the cessation of viral replication.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While a complete physicochemical profile is yet to be published, the available information on its synthesis and the known mechanisms of related compounds provide a solid foundation for further research. The unique combination of a 2'-fluoro substituent and a 4-thio modification warrants continued investigation into its biological activities and potential applications in antiviral and anticancer therapies. Future studies focusing on detailed physicochemical characterization, elucidation of its precise mechanism of action, and in vivo efficacy are essential to fully realize its therapeutic potential.

2'-Deoxy-2'-fluoro-4-thiouridine: An In-Depth Technical Guide to its Antiviral Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoro-4-thiouridine is a synthetic nucleoside analog belonging to a class of compounds with significant potential in antiviral therapy. Its structural modifications, specifically the fluorine atom at the 2' position and the sulfur substitution at the 4' position of the ribose sugar, are designed to confer unique biochemical properties that interfere with viral replication. This technical guide delineates the core mechanism of action of this compound in its antiviral capacity, drawing upon data from closely related analogs to provide a comprehensive overview for research and development professionals. The primary mode of action for this class of molecules is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.

Core Mechanism of Action: A Multi-Step Process

The antiviral activity of this compound is not inherent to the molecule itself but is realized through a series of intracellular transformations that convert it into a pharmacologically active triphosphate form. This process can be conceptualized as a "Trojan horse" strategy, where the modified nucleoside is recognized and processed by cellular or viral enzymes, ultimately leading to the termination of viral genome replication.

The generally accepted mechanism involves the following key steps:

-

Cellular Uptake: this compound, as a prodrug, is transported into the host cell.

-

Intracellular Phosphorylation: Once inside the cell, the nucleoside analog undergoes sequential phosphorylation by host cell kinases. This three-step process converts the initial compound into its monophosphate, diphosphate, and finally, the active triphosphate metabolite: this compound triphosphate.

-

Competition with Natural Substrates: The resulting triphosphate analog is a structural mimic of the natural uridine (B1682114) triphosphate (UTP). This structural similarity allows it to be recognized by the viral RNA-dependent RNA polymerase (RdRp).

-

Incorporation into the Nascent RNA Strand: During viral RNA synthesis, the RdRp incorporates the this compound triphosphate into the growing RNA chain in place of the natural UTP.

-

Chain Termination: The presence of the 2'-fluoro modification on the sugar moiety acts as a chain terminator. This modification prevents the formation of the subsequent phosphodiester bond, thereby halting the elongation of the viral RNA strand. This premature termination of RNA synthesis is a critical step in inhibiting viral replication.

The specificity of this antiviral action is attributed to the higher affinity of the viral RdRp for the nucleoside analog triphosphate compared to the host cell's own DNA or RNA polymerases. This selective targeting minimizes cytotoxicity to the host cell, a crucial aspect of a successful antiviral agent.

Quantitative Data Presentation

| Compound | Virus/System | Assay | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |

| Phosphoramidate (B1195095) of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine | Hepatitis C Virus (HCV) | Replicon Assay | 2.99[1][2][3] | Not Reported | Not Reported |

Experimental Protocols

The evaluation of the antiviral activity and mechanism of action of nucleoside analogs like this compound involves a series of standardized in vitro assays.

Antiviral Activity Assay (HCV Replicon System)

This assay is designed to quantify the ability of a compound to inhibit viral replication in a cell-based system.

-

Cell Line: Huh-7 cells harboring a Hepatitis C virus (HCV) subgenomic replicon expressing a reporter gene (e.g., luciferase).

-

Methodology:

-

Plate the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 72 hours).

-

At the end of the incubation period, measure the reporter gene activity (e.g., luciferase) according to the manufacturer's protocol. The signal from the reporter is proportional to the level of viral replication.

-

In parallel, assess cell viability using a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50 value.

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of reporter gene activity against the compound concentration and fitting the data to a dose-response curve.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analog on the activity of the viral polymerase.

-

Enzyme: Recombinant viral RdRp (e.g., from HCV).

-

Substrates:

-

RNA template and primer.

-

A mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP).

-

A labeled ribonucleoside triphosphate (e.g., [α-³²P]UTP or a fluorescently labeled UTP).

-

The triphosphate form of this compound.

-

-

Methodology:

-

Set up reaction mixtures containing the RdRp enzyme, the RNA template/primer, and the natural NTPs in a suitable reaction buffer.

-

Add varying concentrations of this compound triphosphate to the reaction mixtures.

-

Initiate the reaction by adding the labeled NTP.

-

Allow the reaction to proceed for a defined period at the optimal temperature for the enzyme.

-

Stop the reaction (e.g., by adding EDTA).

-

Separate the newly synthesized, labeled RNA product from the unincorporated labeled NTPs (e.g., by gel electrophoresis or filter binding).

-

Quantify the amount of incorporated label.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. Kinetic parameters such as the inhibition constant (Ki) can be determined through more detailed kinetic studies.

Mandatory Visualizations

Signaling Pathway of Antiviral Action

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Workflow for Antiviral Screening

References

A Comprehensive Technical Guide to the Structural Analysis of 2'-Deoxy-2'-fluoro-4'-thiouridine Modified RNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural analysis of RNA modified with 2'-Deoxy-2'-fluoro-4'-thiouridine (2'-F-4'-S-U). This dual modification, combining the high binding affinity and nuclease resistance of 2'-fluorination with the unique properties of a 4'-thio substitution, presents a compelling strategy for the development of next-generation RNA therapeutics. This document details the synthesis, biophysical properties, and structural characterization of this modified RNA, offering valuable insights for researchers in drug discovery and nucleic acid chemistry.

Introduction to 2'-Deoxy-2'-fluoro-4'-thiouridine Modified RNA

The strategic chemical modification of oligonucleotides is a cornerstone of modern nucleic acid-based therapeutics. The goal is to enhance desirable properties such as target binding affinity, metabolic stability, and cellular uptake, while minimizing off-target effects and immunogenicity. The 2'-Deoxy-2'-fluoro-4'-thiouridine modification is a novel approach that combines two well-established modifications to synergistically improve the characteristics of RNA molecules.

The 2'-fluoro (2'-F) modification is known to lock the sugar pucker in a C3'-endo conformation, which is favorable for A-form duplexes characteristic of RNA, leading to increased thermal stability and nuclease resistance[1][2][3]. The 4'-thio (4'-S) modification, where the oxygen atom in the furanose ring is replaced by sulfur, also enhances nuclease resistance and can influence sugar puckering and duplex stability[4][5]. The combination of these two modifications in 2'-Deoxy-2'-fluoro-4'-thiouridine (F-SRNA) results in an RNA analog with superior hybridization ability and remarkable stability against nuclease degradation[4][6][7].

Synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine Modified RNA

The generation of 2'-F-4'-S-U modified RNA oligonucleotides is a multi-step process that begins with the chemical synthesis of the modified nucleoside, followed by its conversion to a phosphoramidite (B1245037) building block, and finally, incorporation into an RNA sequence via solid-phase synthesis.

Synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine Nucleoside

The synthesis of the appropriately protected 2'-deoxy-2'-fluoro-4'-thiouridine nucleoside is a key initial step. Takahashi and colleagues have reported a successful synthetic route for this compound, which serves as a precursor for phosphoramidite synthesis[6]. The synthesis of related 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides has also been described, highlighting the growing interest in this class of modified nucleosides[1][8].

Solid-Phase Oligonucleotide Synthesis

Once the 2'-Deoxy-2'-fluoro-4'-thiouridine phosphoramidite is prepared, it can be incorporated into RNA oligonucleotides using standard automated solid-phase synthesis protocols[9]. This process involves a cycle of deblocking, coupling, capping, and oxidation to build the desired RNA sequence on a solid support.

Below is a generalized workflow for the solid-phase synthesis of modified RNA.

Figure 1: Generalized workflow for solid-phase synthesis of modified RNA.

Biophysical and Structural Properties

The introduction of 2'-fluoro and 4'-thio modifications significantly impacts the biophysical and structural properties of RNA.

Thermal Stability

Studies have shown that fully modified 2'-fluoro-4'-thioRNA (F-SRNA) exhibits a significant increase in the melting temperature (Tm) of duplexes with complementary RNA. This enhanced thermal stability is crucial for in vivo applications where stable target engagement is required.

| Modification | Duplex Type | ΔTm (°C) per modification | Reference |

| 2'-F-4'-S-RNA (F-SRNA) | RNA:RNA | +1.07 (for a 15mer) | [4] |

| 2'-F-RNA | RNA:RNA | ~+1.0 to +2.0 | [2][3] |

| 4'-S-RNA | RNA:RNA | Variable | [10] |

Table 1: Comparison of the change in melting temperature (ΔTm) for various RNA modifications. The value for F-SRNA is calculated from the reported total Tm increase of +16°C for a 15mer duplex[4].

Nuclease Resistance

One of the most significant advantages of 2'-F-4'-S-RNA is its exceptional resistance to nuclease degradation. This property is critical for increasing the in vivo half-life of RNA-based therapeutics.

| Modification | Nuclease | Half-life (t1/2) | Reference |

| 2'-F-4'-S-RNA (F-SRNA) | S1 Nuclease | > 24 hours | [4] |

| SVPD (3'-exonuclease) | ~79.2 min | [4] | |

| Human Plasma | ~1631 min (for 2'-OMe-4'-S-RNA) | [4] | |

| Natural RNA | Human Plasma | Significantly lower | [4] |

| 2'-F-RNA (FRNA) | Human Plasma | ~53.2 min | [4] |

Table 2: Nuclease resistance of 2'-F-4'-S-RNA and other modified RNAs. Note that the human plasma stability data is for the related 2'-O-methyl-4'-thioRNA, which is reported to be even more stable than F-SRNA[4].

Experimental Protocols for Structural Analysis

A comprehensive structural analysis of 2'-F-4'-S-U modified RNA involves a combination of techniques, including NMR spectroscopy, X-ray crystallography, and computational modeling.

General Workflow for Structural Analysis

The following diagram illustrates a logical workflow for the structural analysis of a novel modified RNA such as 2'-F-4'-S-U RNA.

Figure 2: Logical workflow for the structural analysis of modified RNA.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of nucleic acids in solution. For 2'-F-4'-S-U modified RNA, 1D and 2D NMR experiments can provide valuable information on base pairing, sugar pucker conformation, and overall helical geometry. The presence of the fluorine atom allows for the use of 19F NMR, which can be a sensitive probe of the local environment[11][12].

Generalized NMR Experimental Protocol:

-

Sample Preparation: Dissolve the purified 2'-F-4'-S-U modified RNA oligonucleotide in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) in 90% H₂O/10% D₂O or 100% D₂O.

-

1D 1H NMR: Acquire a 1D 1H spectrum to observe the imino protons, which provides information on base pairing.

-

2D NMR Experiments:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances, which are crucial for 3D structure calculation.

-

TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each sugar spin system.

-

1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

-

1H-31P HETCOR (Heteronuclear Correlation): To probe the backbone conformation.

-

19F NMR: To observe the fluorine resonances, which can be sensitive to conformational changes.

-

-

Data Analysis and Structure Calculation: Use software packages like XPLOR-NIH or CYANA to calculate the 3D structure based on the distance and dihedral angle restraints obtained from the NMR data.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the 3D structure of 2'-F-4'-S-U modified RNA. Obtaining well-diffracting crystals of modified RNA can be challenging, but the resulting structural information is invaluable for understanding the precise atomic-level consequences of the modification.

Generalized X-ray Crystallography Protocol:

-

Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using vapor diffusion methods (sitting or hanging drop).

-

Crystal Optimization: Once initial crystals are obtained, optimize the conditions to improve crystal size and quality.

-

Data Collection: Flash-cool a single crystal in a cryoprotectant and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination:

-

Phasing: Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).

-

Model Building and Refinement: Build an atomic model into the electron density map and refine it against the diffraction data using software like PHENIX or REFMAC.

-

-

Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and overall helical parameters.

Impact on Biological Systems

The unique structural and biophysical properties of 2'-F-4'-S-U modified RNA have important implications for its behavior in biological systems.

Innate Immune Recognition

Chemical modifications of RNA can significantly alter its recognition by the innate immune system. The 2'-fluoro modification has been shown to modulate the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs)[6][13]. While the incorporation of 2'-F pyrimidines can abrogate the activity of TLR3 and TLR7, it can enhance the activity of RIG-I-stimulating RNAs[6][13]. The combined effect of the 2'-fluoro and 4'-thio modifications on innate immune sensing is an area that warrants further investigation.

The following diagram illustrates the general pathways of innate immune sensing of RNA.

Figure 3: Simplified overview of innate immune sensing of RNA.

Conclusion

The 2'-Deoxy-2'-fluoro-4'-thiouridine modification represents a promising strategy for the development of highly stable and potent RNA-based therapeutics. Its enhanced thermal stability and exceptional nuclease resistance make it an attractive candidate for applications in antisense technology, siRNAs, and aptamers. This technical guide has provided a comprehensive overview of the synthesis, biophysical properties, and structural analysis of F-SRNA. While detailed high-resolution structural data for the combined modification is still emerging, the methodologies outlined here provide a robust framework for researchers to further investigate and harness the potential of this novel RNA analog. Future studies focusing on the specific interactions of 2'-F-4'-S-U modified RNA with cellular machinery will be crucial for its successful translation into therapeutic applications.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2' Fluoro RNA Modification [biosyn.com]

- 4. DSpace [mospace.umsystem.edu]

- 5. Crystal structure of a 4-thiouridine synthetase-RNA complex reveals specificity of tRNA U8 modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scholars@Duke publication: 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. [scholars.duke.edu]

- 7. Synthesis and properties of 2'-modified-4'-thioRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Investigation of RNA-ligand interactions by 19F NMR spectroscopy using fluorinated probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2'-Deoxy-2'-fluoro-4-thiouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2'-Deoxy-2'-fluoro-4-thiouridine, a modified nucleoside of significant interest in the development of therapeutic oligonucleotides. The unique structural features of this compound, namely the 2'-fluoro substitution on the ribose sugar and the 4-thio modification on the uracil (B121893) base, impart desirable properties such as increased nuclease resistance and altered hybridization characteristics. A thorough understanding of its spectroscopic properties is crucial for its synthesis, quality control, and incorporation into novel drug candidates.

While specific experimental data for this compound is not widely available in the public domain, this guide compiles and presents data from closely related structural analogs: 2'-Deoxy-2'-fluorouridine and 4-thiouridine. This information serves as a valuable reference for predicting the spectroscopic behavior of the target molecule and for developing analytical methods for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-dimensional analysis.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for the protons of this compound, based on data from 2'-Deoxy-2'-fluorouridine. The thionation at the 4-position is expected to cause a downfield shift of the H5 and H6 protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| H6 | ~8.0 | J(H6-H5) = ~8.0 |

| H5 | ~6.0 | J(H5-H6) = ~8.0 |

| H1' | ~6.2 | J(H1'-H2') = ~16.0, J(H1'-F) = ~18.0 |

| H2' | ~5.2 | J(H2'-H1') = ~16.0, J(H2'-H3') = ~5.0, J(H2'-F) = ~53.0 |

| H3' | ~4.5 | J(H3'-H2') = ~5.0, J(H3'-H4') = ~3.0 |

| H4' | ~4.1 | J(H4'-H3') = ~3.0, J(H4'-H5'a) = ~3.0, J(H4'-H5'b) = ~4.0 |

| H5'a, H5'b | ~3.8, ~3.9 | J(H5'a-H5'b) = ~12.0, J(H5'a-H4') = ~3.0, J(H5'b-H4') = ~4.0 |

| 3'-OH | Variable | |

| 5'-OH | Variable |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented below, based on data for 2'-Deoxy-2'-fluorouridine. The C4 carbon is expected to be significantly shifted downfield due to the thionation.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C4 | ~190 |

| C2 | ~150 |

| C6 | ~140 |

| C5 | ~105 |

| C1' | ~90 |

| C2' | ~95 (J(C2'-F) = ~170 Hz) |

| C3' | ~75 (J(C3'-F) = ~20 Hz) |

| C4' | ~85 (J(C4'-F) = ~5 Hz) |

| C5' | ~60 |

Predicted ¹⁹F NMR Spectral Data

A single resonance is expected in the ¹⁹F NMR spectrum, characteristic of a fluorine atom attached to a sugar moiety. The chemical shift will be dependent on the solvent and the reference standard used.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| 2'-F | ~ -200 to -210 (relative to CFCl₃) |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing compound for ¹⁹F NMR, if not using internal solvent signals for referencing.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, use a standard pulse sequence with a spectral width of approximately 12 ppm.

-

For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of approximately 200 ppm.

-

For ¹⁹F NMR, use a standard pulse sequence with a spectral width appropriate for the expected chemical shift range.

-

Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the assignment of proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 263.0551 |

| [M+Na]⁺ | 285.0370 |

| [M-H]⁻ | 261.0400 |

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent, such as a mixture of water and acetonitrile (B52724) or methanol.

-

For electrospray ionization (ESI), the addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can improve ionization efficiency.

Data Acquisition:

-

Introduce the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire mass spectra in both positive and negative ion modes.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can further confirm the structure.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the absorption properties of this compound, which are primarily dictated by the 4-thiouracil (B160184) chromophore.

Predicted UV-Vis Spectral Data

Based on data for 4-thiouridine, the following absorption maxima (λmax) are expected.

| Solvent | Predicted λmax (nm) |

| Water (pH 7) | ~331 |

| Methanol | ~330 |

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water, methanol, or a buffer solution).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance spectrum over a wavelength range of 200-400 nm.

-

Use the solvent as a blank.

-

Determine the wavelength of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy provides information about the chirality of the molecule, particularly the conformation of the glycosidic bond and the sugar pucker.

Predicted Circular Dichroism Spectral Data

The CD spectrum of this compound is expected to be similar to that of 4-thiouridine, showing characteristic positive and negative Cotton effects. The exact positions and intensities of the bands will be sensitive to the local environment and conformation.

| Wavelength Range (nm) | Expected Feature |

| ~330 | Positive Cotton effect |

| ~270 | Negative Cotton effect |

| ~245 | Positive Cotton effect |

Experimental Protocol for Circular Dichroism Spectroscopy

Sample Preparation:

-

Prepare a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7). The concentration should be optimized to give a suitable absorbance at the wavelength of interest (typically an absorbance of ~1).

Data Acquisition:

-

Use a CD spectropolarimeter.

-

Record the CD spectrum over a wavelength range of 200-400 nm.

-

Use the buffer as a blank and subtract its spectrum from the sample spectrum.

-

The data is typically reported as molar ellipticity [θ].

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound based on the analysis of its structural analogs. The presented protocols and predicted data will aid researchers in the synthesis, purification, and analysis of this important modified nucleoside for its application in the development of next-generation oligonucleotide therapeutics. It is important to note that the actual experimental data may vary depending on the specific conditions and instrumentation used.

Navigating the In Vivo Landscape of 2'-Deoxy-2'-fluoro-4'-thiouridine: A Technical Guide to Its Predicted Stability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vivo stability and metabolic fate of the novel nucleoside analog, 2'-Deoxy-2'-fluoro-4'-thiouridine. Direct experimental data on this specific compound is not yet publicly available. Therefore, this document synthesizes information from studies on structurally related molecules to construct a predictive model of its pharmacokinetic profile. By examining the known metabolic pathways of 2'-deoxy-2'-fluoro nucleosides, 4'-thio-nucleosides, and analogous fluorinated pyrimidines, we can forecast the key enzymatic transformations that 2'-Deoxy-2'-fluoro-4'-thiouridine is likely to undergo. This guide also presents detailed, adaptable experimental protocols for future in vivo studies to empirically determine its stability and metabolic products. The information herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical assessment of this and similar therapeutic candidates.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. The therapeutic efficacy and safety of these agents are critically dependent on their in vivo stability and metabolic pathways. 2'-Deoxy-2'-fluoro-4'-thiouridine is a synthetic nucleoside analog that incorporates two key modifications to the deoxyuridine scaffold: a fluorine atom at the 2'-position of the ribose sugar and a sulfur atom replacing the oxygen in the 4'-position of the furanose ring. These modifications are intended to enhance metabolic stability and modulate biological activity. Understanding the in vivo behavior of this compound is paramount for its development as a potential therapeutic agent. This guide will explore its predicted metabolic fate and stability based on the current understanding of related molecules.

Predicted Metabolic Pathways

The metabolism of 2'-Deoxy-2'-fluoro-4'-thiouridine is expected to proceed through a series of enzymatic reactions targeting the nucleobase, the sugar moiety, and the phosphodiester backbone (if incorporated into DNA or RNA). Based on the metabolism of similar compounds, a hypothetical metabolic pathway is proposed.

The primary routes of metabolism are anticipated to involve:

-

Phosphorylation: Like many nucleoside analogs, 2'-Deoxy-2'-fluoro-4'-thiouridine will likely be phosphorylated by cellular kinases to its 5'-monophosphate, -diphosphate, and -triphosphate forms. The triphosphate derivative is often the pharmacologically active species.

-

Deglycosylation: The N-glycosidic bond may be cleaved by nucleoside phosphorylases, releasing the uracil (B121893) base (or a modified version) and the 2-deoxy-2-fluoro-4-thioribose sugar.

-

Modification of the Uracil Base: The uracil base can undergo various catabolic reactions.

Below is a diagram illustrating the predicted metabolic cascade.

In Vivo Stability: The Impact of Structural Modifications

The stability of a nucleoside analog in vivo is a critical determinant of its pharmacokinetic profile and therapeutic window. The modifications in 2'-Deoxy-2'-fluoro-4'-thiouridine are expected to confer increased stability compared to its unmodified counterparts.

-

2'-Fluoro Modification: The presence of a fluorine atom at the 2'-position of the ribose sugar is known to increase the stability of the glycosidic bond, making the nucleoside more resistant to enzymatic cleavage by phosphorylases. This modification can also influence the sugar pucker conformation, which may affect its interaction with polymerases and other enzymes. Studies on 2'-fluoro-modified oligonucleotides have demonstrated enhanced resistance to nuclease degradation.[1][2]

-

4'-Thio Modification: The substitution of the 4'-oxygen with a sulfur atom alters the geometry and electronic properties of the furanose ring. This modification can impact the sugar pucker and the overall conformation of the nucleoside, potentially affecting its recognition by enzymes and transporters. The 4'-thio modification has been shown in some instances to increase metabolic stability.

Quantitative Data from Related Compounds

While no direct pharmacokinetic data for 2'-Deoxy-2'-fluoro-4'-thiouridine is available, the following table summarizes key parameters for structurally related compounds to provide a comparative context.

| Compound | Animal Model | Half-life (t½) | Bioavailability (F) | Key Metabolites | Reference |

| 5'-deoxy-5-fluorouridine | Human | 15-45 min | 34-47% (oral) | 5-Fluorouracil, 5,6-dihydro-5-fluorouracil | [3] |

| 5-fluoro-2'-deoxycytidine | Cynomolgus Monkey | 22-56 min | 9-25% (oral, with THU) | Not specified | [4] |

| 3'-fluoro-3'-deoxythymidine | Rhesus Monkey | 0.58-1.4 h | 21-95% (oral) | Glucuronide conjugate | [5] |

| 1-(2-deoxy-β-D-ribofuranosyl)-2,4-difluoro-5-iodobenzene | Rat | 9-12 min | 96% (oral) | Glucuronide and sulfate (B86663) conjugates | [6] |

Note: THU (tetrahydrouridine) is a cytidine (B196190) deaminase inhibitor.

Experimental Protocols for In Vivo Assessment

To empirically determine the in vivo stability and metabolic profile of 2'-Deoxy-2'-fluoro-4'-thiouridine, a series of well-established experimental protocols can be employed.

Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic parameters (half-life, clearance, volume of distribution, and bioavailability) of 2'-Deoxy-2'-fluoro-4'-thiouridine.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group).

-

Dosing:

-

Intravenous (IV) administration: A single bolus dose (e.g., 10 mg/kg) via the tail vein.

-

Oral (PO) administration: A single dose (e.g., 50 mg/kg) via oral gavage.

-

-

Sample Collection: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes. Plasma is separated by centrifugation. Urine and feces can also be collected over 24 hours.

-

Sample Analysis: Plasma, urine, and fecal homogenate concentrations of the parent compound and its potential metabolites are quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.[7][8][9][10]

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Metabolite Identification

Objective: To identify the major metabolites of 2'-Deoxy-2'-fluoro-4'-thiouridine in vivo.

Methodology:

-

Sample Source: Plasma, urine, and liver microsome incubation samples from the pharmacokinetic study.

-

Analytical Technique: High-resolution mass spectrometry (HRMS), such as Q-TOF (Quadrupole Time-of-Flight) or Orbitrap MS, coupled with liquid chromatography.

-

Procedure:

-

Samples are analyzed to detect potential metabolites.

-

The mass-to-charge ratio (m/z) of parent and metabolite ions is determined.

-

Fragmentation patterns (MS/MS spectra) are used to elucidate the chemical structures of the metabolites.

-

Comparison with synthetic standards can confirm the identity of the metabolites.

-

The following diagram illustrates a typical workflow for an in vivo study of a novel nucleoside analog.

Conclusion

While direct experimental data for 2'-Deoxy-2'-fluoro-4'-thiouridine is currently lacking, a robust predictive framework for its in vivo stability and metabolism can be constructed based on the known behavior of structurally related nucleoside analogs. The dual modifications of a 2'-fluoro group and a 4'-thio substitution are anticipated to confer enhanced metabolic stability, a desirable characteristic for a therapeutic candidate. The proposed metabolic pathways and experimental protocols outlined in this guide provide a solid foundation for future preclinical studies. Empirical determination of this compound's pharmacokinetic profile will be essential to validate these predictions and guide its further development as a potential therapeutic agent.

References

- 1. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and metabolism of the novel synthetic C-nucleoside, 1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluoro-5-iodobenzene: a potential mimic of 5-iodo-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A radiochemical high-performance liquid chromatographic method for the analysis of 2-fluoro-2-deoxy-D-glucose-derived metabolites in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imtm.cz [imtm.cz]

- 9. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

Potential Therapeutic Applications of 2'-Deoxy-2'-fluoro-4'-thiouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoro-4'-thiouridine is a synthetic nucleoside analog that has demonstrated significant potential as a therapeutic agent, primarily in the fields of virology and oncology. Its structural modifications, featuring a fluorine atom at the 2'-position and a sulfur atom at the 4'-position of the ribose sugar, confer unique biochemical properties that enable it to interfere with nucleic acid metabolism in both viral and cancer cells. This technical guide provides a comprehensive overview of the current state of research on 2'-Deoxy-2'-fluoro-4'-thiouridine, including its synthesis, mechanism of action, and preclinical data supporting its potential therapeutic applications. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are also presented to facilitate further research and development in this area.

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. These molecules mimic naturally occurring nucleosides and, upon cellular uptake and metabolic activation to their triphosphate forms, can interfere with the synthesis of DNA and RNA. The incorporation of a 2'-fluoro substituent and a 4'-thio modification into the deoxyuridine scaffold has given rise to a class of compounds with enhanced biological activity and, in some cases, improved pharmacokinetic profiles. 2'-Deoxy-2'-fluoro-4'-thiouridine and its derivatives have been the subject of numerous studies, revealing a broad spectrum of activity against various viruses and cancer cell lines.

Synthesis

The synthesis of 2'-Deoxy-2'-fluoro-4'-thiouridine is a multi-step process that typically involves the construction of a modified sugar moiety followed by glycosylation with the uracil (B121893) base. While a definitive, publicly detailed protocol for this specific molecule is not available, a general synthetic strategy can be compiled from the synthesis of its close analogs.[1]

A plausible synthetic route would begin with a suitably protected ribose derivative. Introduction of the 2'-fluoro group can be achieved using a fluorinating agent. The 4'-oxygen is then replaced with sulfur, often through a multi-step process involving the formation of a thioester and subsequent cyclization. Finally, the protected 4'-thiosugar is coupled with silylated uracil, followed by deprotection to yield the final product.

Mechanism of Action

The therapeutic effects of 2'-Deoxy-2'-fluoro-4'-thiouridine are primarily attributed to its role as a competitive inhibitor of viral and cellular polymerases.[2]

Cellular Uptake and Metabolism

Like other nucleoside analogs, 2'-Deoxy-2'-fluoro-4'-thiouridine is transported into the cell via nucleoside transporters.[3][4] Once inside the cell, it undergoes a series of phosphorylation steps, catalyzed by cellular kinases, to form its active triphosphate metabolite. This three-step phosphorylation cascade is a critical activation pathway for many nucleoside drugs.[5]

Figure 1: Cellular uptake and metabolic activation of 2'-Deoxy-2'-fluoro-4'-thiouridine.

Inhibition of Nucleic Acid Synthesis

The triphosphate form of 2'-Deoxy-2'-fluoro-4'-thiouridine acts as a substrate for viral RNA-dependent RNA polymerases (e.g., in HCV) or cellular DNA polymerases.[2][6] Its incorporation into a growing nucleic acid chain leads to premature chain termination, thereby halting replication. The presence of the 2'-fluoro group can also alter the sugar pucker conformation, which may affect the binding affinity to the polymerase active site.

Figure 2: Mechanism of nucleic acid synthesis inhibition.

Therapeutic Applications

Antiviral Activity

Derivatives of 2'-Deoxy-2'-fluoro-4'-thiouridine have shown promising activity against a range of viruses, including Hepatitis C virus (HCV) and Herpes Simplex Virus (HSV).[7][8][9]

Table 1: Antiviral Activity of 2'-Deoxy-2'-fluoro-4'-thiouridine Derivatives

| Compound/Derivative | Virus | Assay | EC50 (µM) | Cytotoxicity (CC50 µM) | Reference |

| Phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine | Hepatitis C Virus (HCV) | Replicon Assay | 2.99 | >100 | [7] |

| 2'-deoxy-5-ethyl-4'-thiouridine | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction Assay | Not specified | Not specified | [8][9] |

| 2'-deoxy-5-ethyl-4'-thiouridine | Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction Assay | Not specified | Not specified | [8][9] |

Anticancer Activity

Cytotoxicity against various cancer cell lines has been reported for 2'-Deoxy-4'-thiouridine and its analogs.[10][11] The proposed mechanism involves the inhibition of DNA synthesis in rapidly dividing cancer cells.

Table 2: Anticancer Activity of 2'-Deoxy-4'-thiouridine Derivatives

| Compound/Derivative | Cell Line | IC50 | Reference |

| 2'-Deoxy-4'-thiocytidine | L1210 (Leukemia) | Cytotoxic | [10][11] |

| 2'-Deoxy-4'-thiouridine | H-Ep-2 (Laryngeal Cancer) | Cytotoxic | [10][11] |

| 4'-Thiothymidine | CCRF-CEM (Leukemia) | Cytotoxic | [10][11] |

The anticancer mechanism of nucleoside analogs often involves the induction of apoptosis. While the specific apoptotic pathway triggered by 2'-Deoxy-2'-fluoro-4'-thiouridine has not been fully elucidated, it is hypothesized to involve the activation of intrinsic apoptotic signaling.

Figure 3: Proposed intrinsic apoptosis signaling pathway.

Experimental Protocols

HCV Replicon Assay (Luciferase Reporter)

This assay is used to determine the antiviral activity of compounds against HCV replication in a cell-based system.[3][12][13][14][15]

Figure 4: Workflow for HCV Replicon Assay.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.

-

2'-Deoxy-2'-fluoro-4'-thiouridine stock solution in DMSO.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Protocol:

-

Seed Huh-7 replicon cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

-

After 24 hours, treat the cells with serial dilutions of 2'-Deoxy-2'-fluoro-4'-thiouridine. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxicity of a compound.[10][16][17][18][19]

Materials:

-

Cancer cell line of interest (e.g., L1210, H-Ep-2).

-

Appropriate cell culture medium with 10% FBS.

-

2'-Deoxy-2'-fluoro-4'-thiouridine stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

After 24 hours, add serial dilutions of 2'-Deoxy-2'-fluoro-4'-thiouridine to the wells. Include a vehicle control.

-

Incubate for a period corresponding to the desired exposure time (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis

This method is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.[2][20][21]

Materials:

-

Cancer cell line of interest.

-

Cell culture medium.

-

2'-Deoxy-2'-fluoro-4'-thiouridine.

-

Phosphate-buffered saline (PBS).

-

Ethanol (B145695) (70%, ice-cold) for fixation.

-

RNase A.

-

Propidium (B1200493) iodide (PI) staining solution.

-

Flow cytometer.

Protocol:

-

Treat cells with 2'-Deoxy-2'-fluoro-4'-thiouridine at a desired concentration for a specific time period.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells on ice or at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing RNase A to degrade RNA.

-

Add propidium iodide to stain the cellular DNA.

-

Analyze the DNA content of the cells by flow cytometry.

-

The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Pharmacokinetics

Limited information is publicly available on the specific pharmacokinetic properties of 2'-Deoxy-2'-fluoro-4'-thiouridine. However, studies on similar 4'-thionucleosides in mice have provided some general insights. These compounds are often subject to metabolic degradation, and their distribution and elimination profiles can vary depending on the specific structural modifications.[22][23] Further pharmacokinetic studies are necessary to fully characterize the in vivo behavior of 2'-Deoxy-2'-fluoro-4'-thiouridine.

Conclusion

2'-Deoxy-2'-fluoro-4'-thiouridine and its derivatives represent a promising class of nucleoside analogs with potent antiviral and anticancer activities. Their mechanism of action, centered on the inhibition of nucleic acid synthesis, is a well-established strategy in chemotherapy. The preclinical data summarized in this guide highlight the potential of these compounds for further development. The provided experimental protocols and pathway diagrams are intended to serve as a resource for researchers in this field, facilitating continued investigation into the therapeutic applications of this intriguing molecule. Future studies should focus on elucidating the specific signaling pathways affected by this compound, optimizing its structure for improved efficacy and safety, and conducting comprehensive in vivo pharmacokinetic and pharmacodynamic assessments.

References

- 1. Synthesis and crystal structure of 2′-deoxy-2′-fluoro-4′-thioribonucleosides: substrates for the synthesis of novel modified RNAs-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 2. cancer.wisc.edu [cancer.wisc.edu]

- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides. | Semantic Scholar [semanticscholar.org]

- 10. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 21. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 22. Pharmacokinetic properties of several novel oligonucleotide analogs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of nitrobenzylthioinosine in plasma and erythrocytes: a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Deoxy-2'-fluoro-4-thiouridine: A Versatile Probe for Elucidating Nucleic Acid Structure and Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of nucleic acid research, understanding the three-dimensional structure and dynamic interactions of DNA and RNA is paramount. These insights are fundamental to deciphering biological mechanisms and advancing the development of novel therapeutics. Chemical modifications of nucleosides serve as powerful tools to probe these structural and functional nuances. Among these, 2'-Deoxy-2'-fluoro-4-thiouridine (4'S-F-dU) has emerged as a particularly valuable probe. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4'S-F-dU, with a focus on its utility in elucidating nucleic acid structure through various biophysical techniques.

The unique combination of a 2'-fluoro substituent and a 4-thio modification endows 4'S-F-dU with distinct conformational preferences and photoreactive properties. The high electronegativity of the fluorine atom at the 2' position favors a C3'-endo (North) sugar pucker, characteristic of A-form RNA helices. This conformational rigidity can be exploited to modulate duplex stability and study the structural requirements of nucleic acid-protein interactions. The 4-thiocarbonyl group, on the other hand, serves as an intrinsic photo-crosslinking agent. Upon irradiation with long-wavelength UV light (typically >330 nm), the 4-thiouracil (B160184) base can form covalent crosslinks with nearby amino acid residues or other nucleotides, providing a powerful method for mapping molecular interactions with high resolution.

This guide will delve into the practical aspects of utilizing 4'S-F-dU, including detailed experimental protocols for its synthesis and incorporation into oligonucleotides, as well as its application in photo-crosslinking, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy. Quantitative data on the thermodynamic stability of modified duplexes are presented in a clear, tabular format to facilitate comparison and experimental design.

Data Presentation: Thermodynamic Stability of Modified Nucleic Acid Duplexes

The incorporation of this compound and related analogs can significantly impact the thermodynamic stability of DNA and RNA duplexes. The following tables summarize key melting temperature (Tm) data from various studies, providing a quantitative basis for understanding these effects.

| Sequence (5' to 3') | Modification | Complement | Tm (°C) | ΔTm (°C) per modification | Reference |

| GCGUUUUCGC | None | 51.9 | N/A | [1] | |

| GfCGUUUUCGCf | 2'-F-G, 2'-F-C | 57.4 | +2.75 | [1] | |

| GCGUUUUCGCA | None | 63.5 | N/A | [1] | |

| GfCGUUUUCGCfAf | 2'-F-G, 2'-F-C, 2'-F-A | 74.3 | +3.6 | [1] | |

| DNA 18-mer | 4'S-FMAU gapmer | RNA | 45.1 | -16.2 (vs. DNA) | [2] |

| DNA 18-mer | 4'S-FMAU gapmer | DNA | 49.3 | -14.2 (vs. DNA) | [2] |

| Gs2UUUC | 2-thiouridine (B16713) | GmAmAmAmCm | 30.7 | +11.7 (vs. U) | [3] |

| GUUUC | Uridine (control) | GmAmAmAmCm | 19.0 | N/A | [3] |

| Gs4UUUC | 4-thiouridine | GmAmAmAmCm | 14.5 | -4.5 (vs. U) | [3] |

Note: 2'-F denotes a 2'-fluoro modification. 4'S-FMAU denotes 2'-Deoxy-2'-fluoro-5-methyl-4'-thioarabinouridine. s2U and s4U denote 2-thiouridine and 4-thiouridine, respectively. ΔTm is calculated relative to the corresponding unmodified duplex.

Experimental Protocols

Synthesis of this compound Phosphoramidite (B1245037) and Incorporation into Oligonucleotides

The synthesis of oligonucleotides containing 4'S-F-dU is achieved through standard solid-phase phosphoramidite chemistry. The key component is the this compound phosphoramidite building block.

1. Synthesis of 2'-Deoxy-2'-fluoro-4-thioarabinouridine Phosphoramidite:

A detailed synthesis for a related compound, 2′-deoxy-2′-fluoro-5-methyl-4′-thioarabinouridine phosphoramidite, has been described and can be adapted.[2] The general steps involve:

-

Synthesis of the nucleoside: Starting from a suitable protected arabinofuranose derivative, the synthesis involves key steps such as fluorination at the 2' position, introduction of the thione at the 4-position of the uracil (B121893) base, and glycosylation.

-

Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of the synthesized nucleoside is protected with a dimethoxytrityl (DMT) group.

-

Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite monomer.[4]

2. Solid-Phase Oligonucleotide Synthesis:

The synthesized phosphoramidite can be incorporated into oligonucleotides using an automated DNA/RNA synthesizer.

-

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U).

-

This compound phosphoramidite solution (typically 0.08-0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

-

Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).

-

Oxidizing solution (e.g., iodine in THF/water/pyridine).

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).

-

-

Procedure:

-

Synthesizer Setup: Prepare the DNA/RNA synthesizer according to the manufacturer's instructions with all necessary reagents.

-

Sequence Programming: Program the desired oligonucleotide sequence, specifying the position for the incorporation of the 4'S-F-dU modification.

-

Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain.

-

Coupling: Activation of the phosphoramidite and its reaction with the 5'-hydroxyl of the growing chain. Coupling times for modified phosphoramidites may need to be extended (e.g., 10-30 minutes) to ensure high coupling efficiency.[2]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a suitable deprotection solution (e.g., 3:1 ammonium hydroxide:ethanol for 16 hours at 55°C).[2]

-

Purification: The crude oligonucleotide is purified by methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Photo-crosslinking Studies

Photo-crosslinking using 4'S-F-dU-containing oligonucleotides is a powerful technique to map nucleic acid-protein interactions.

-

Materials:

-

Purified oligonucleotide containing 4'S-F-dU.

-

Purified target protein.

-

Binding buffer appropriate for the interaction being studied.

-

UV light source with a peak output >330 nm (e.g., 350 nm or 365 nm).[5][6]

-

SDS-PAGE equipment and reagents.

-

Autoradiography or phosphorimaging system (if using radiolabeled oligonucleotides).

-

-

Procedure:

-

Binding Reaction: Incubate the 4'S-F-dU-containing oligonucleotide (and a non-modified control) with the target protein in the binding buffer to allow complex formation. The concentrations of the oligonucleotide and protein should be optimized for the specific interaction.

-

UV Irradiation: Irradiate the samples with UV light (>330 nm) on ice for a predetermined time. The optimal irradiation time and energy dose need to be determined empirically. A typical dose can be around 45 kJ/m².[6]

-

Analysis of Crosslinked Products:

-

SDS-PAGE: Denature the samples and resolve the proteins by SDS-PAGE. The crosslinked protein-oligonucleotide complex will migrate slower than the free protein.

-

Detection: If the oligonucleotide is radiolabeled, the crosslinked complex can be visualized by autoradiography or phosphorimaging. Alternatively, the complex can be detected by western blotting if an antibody against the protein is available.

-

-

Identification of Crosslinking Site (Optional): The crosslinked complex can be excised from the gel and subjected to enzymatic digestion followed by mass spectrometry to identify the crosslinked peptide and amino acid residue.

-

Analysis of Nucleic Acid Structure by NMR and CD Spectroscopy

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides atomic-level information on the structure and dynamics of nucleic acids in solution. The incorporation of a 2'-fluoro group can be particularly advantageous due to the favorable NMR properties of the ¹⁹F nucleus.

-

Sample Preparation:

-

Dissolve the purified oligonucleotide in a suitable NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O).

-

Anneal the sample by heating to ~90°C and slowly cooling to room temperature to ensure proper duplex formation.

-

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra, such as ¹H, ¹⁹F, ³¹P, COSY, TOCSY, and NOESY.

-

The ¹⁹F NMR spectrum will show signals for each 2'-fluoro group, and their chemical shifts are sensitive to the local conformation.[7]

-

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of the sugar protons and the ¹⁹F nucleus provide information about the sugar pucker conformation. A C3'-endo (North) conformation is typically indicated by a small ³J(H1'-H2') coupling constant.

-

NOESY: Through-space correlations in the NOESY spectrum are used to determine internuclear distances, which are crucial for 3D structure calculation.

-

Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used in molecular dynamics and simulated annealing programs to calculate a family of 3D structures.

-

2. Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a rapid and sensitive method to assess the overall secondary structure of nucleic acids.

-

Sample Preparation:

-

Prepare samples of the modified and unmodified oligonucleotides in a suitable buffer (e.g., phosphate buffer with NaCl).

-

The concentration should be such that the absorbance at the wavelength of maximum absorption is between 0.5 and 1.0.

-

-

Data Acquisition:

-

Record CD spectra over a wavelength range of approximately 200-320 nm.

-

For thermal melting studies, record the CD signal at a fixed wavelength while gradually increasing the temperature.

-

-

Data Analysis:

-